3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide
Overview
Description
3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a benzamide core substituted with a chloro and methyl group, along with a quinolin-8-yloxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylbenzoic acid and 8-hydroxyquinoline.
Formation of Benzamide: The 3-chloro-4-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This acid chloride is then reacted with 2-(quinolin-8-yloxy)ethylamine to form the desired benzamide.
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamides with various functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
8-hydroxyquinoline: A precursor used in the synthesis of various quinoline derivatives.
Uniqueness
3-chloro-4-methyl-N-[2-(quinolin-8-yloxy)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a quinolin-8-yloxyethyl side chain makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-4-methyl-N-(2-quinolin-8-yloxyethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-7-8-15(12-16(13)20)19(23)22-10-11-24-17-6-2-4-14-5-3-9-21-18(14)17/h2-9,12H,10-11H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFPEBAFEVXULV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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